molecular formula C11H19N3O2 B13534436 Ethyl 2-(ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-(ethylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13534436
M. Wt: 225.29 g/mol
InChI Key: TVFJOELQZQVXKT-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound with a molecular formula of C11H19N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This structure is often associated with biological activity and is a common motif in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(4-methyl-1H-pyrazol-1-yl)propanoate with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The compound’s ethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(amino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(methylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(propylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-(ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylamino group provides distinct chemical properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-(ethylamino)-3-(4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16-5-2)8-14-7-9(3)6-13-14/h6-7,10,12H,4-5,8H2,1-3H3

InChI Key

TVFJOELQZQVXKT-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)C)C(=O)OCC

Origin of Product

United States

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